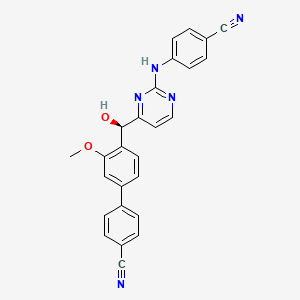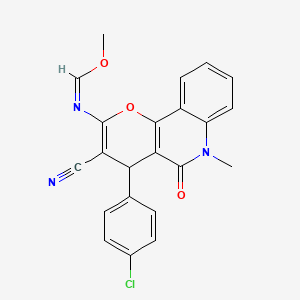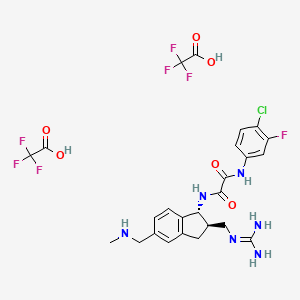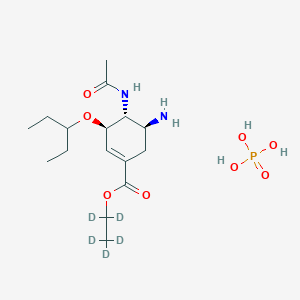
2-Chloroaniline hydrochloride-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroaniline hydrochloride-13C6 is a labeled compound where the carbon atoms in the aniline ring are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in various analytical techniques due to its isotopic labeling. The molecular formula of this compound is C6H7Cl2N, and it has a molecular weight of 169.99 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroaniline hydrochloride-13C6 typically involves the chlorination of aniline-13C6. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the aniline ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroaniline hydrochloride-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it to 2-chloroaniline or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, quinones.
Reduction: 2-Chloroaniline, other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Chloroaniline hydrochloride-13C6 is widely used in scientific research, including:
Chemistry: As a tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of 2-Chloroaniline hydrochloride-13C6 involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound in different systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloroaniline-13C6
- 1,4-Dichlorobenzene-13C6
- 4-Chloro-2-methylphenoxyacetic acid-13C6
- p-Toluidine-13C6
Uniqueness
2-Chloroaniline hydrochloride-13C6 is unique due to its specific isotopic labeling, which makes it particularly useful as a tracer in analytical techniques. Its chemical properties and reactivity are similar to other chloroaniline derivatives, but the presence of the carbon-13 isotope allows for more precise and detailed studies in various scientific fields .
Propriétés
Formule moléculaire |
C6H7Cl2N |
|---|---|
Poids moléculaire |
169.99 g/mol |
Nom IUPAC |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine;hydrochloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clé InChI |
DRGIDRZFKRLQTE-BVNCJLROSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)Cl.Cl |
SMILES canonique |
C1=CC=C(C(=C1)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
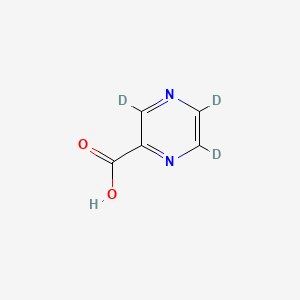

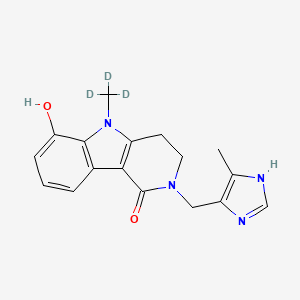
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
